2-(Benzylthio)ethanol 2-(Benzylthio)ethanol
Brand Name: Vulcanchem
CAS No.: 3878-41-9
VCID: VC3694425
InChI: InChI=1S/C9H12OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
SMILES: C1=CC=C(C=C1)CSCCO
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol

2-(Benzylthio)ethanol

CAS No.: 3878-41-9

Cat. No.: VC3694425

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylthio)ethanol - 3878-41-9

Specification

CAS No. 3878-41-9
Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
IUPAC Name 2-benzylsulfanylethanol
Standard InChI InChI=1S/C9H12OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Standard InChI Key ANMHSIXPUAKNLM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCCO
Canonical SMILES C1=CC=C(C=C1)CSCCO

Introduction

Physical and Chemical Properties

2-(Benzylthio)ethanol is characterized by its specific molecular structure and unique physicochemical properties. The compound has a clear chemical identity with defined parameters that make it useful in various applications. Its molecular formula is C₉H₁₂OS, confirming the presence of carbon, hydrogen, oxygen, and sulfur atoms in its structure .

Basic Identification and Structure

The compound is officially identified by its Chemical Abstracts Service (CAS) registry number 3878-41-9, though another CAS number (26524-88-9) is also sometimes associated with this compound . This organosulfur compound consists of a benzyl group connected to a sulfur atom, which is linked to an ethanol moiety, creating a structure with both hydrophobic and hydrophilic regions.

Physicochemical Properties

The physicochemical properties of 2-(Benzylthio)ethanol are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₂OS
Molecular Weight168.256 g/mol
Density1.1±0.1 g/cm³
Boiling Point296.1±15.0 °C at 760 mmHg
Flash Point144.3±19.1 °C
Physical StateLiquid at room temperature
SolubilitySoluble in organic solvents, limited water solubility

These properties indicate that 2-(Benzylthio)ethanol has a relatively high boiling point and flash point, which are typical characteristics of compounds with moderate molecular weight and the presence of both sulfur and oxygen functional groups . The density slightly higher than water reflects the molecular composition and atomic weights of its constituent elements.

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of 2-(Benzylthio)ethanol and similar hydroxyethyl sulfides. These methods primarily involve nucleophilic substitution reactions using appropriate precursors.

Phase Transfer Catalysis Method

One approach to synthesizing similar hydroxyethyl sulfides employs phase transfer catalysis under solvent-free conditions. While the search results specifically describe this method for 2-hydroxyethyl n-octyl sulfide, the same principles can be applied to 2-(Benzylthio)ethanol synthesis. This method uses halogenated alkanes (in this case, benzyl halides) and mercaptoethanol as primary reactants, with an aqueous solution of alkali or basic salt serving as the water phase .

The reaction typically proceeds at 30-70°C under atmospheric pressure for 4-10 hours, with quaternary ammonium salts serving as phase transfer catalysts. This approach offers several advantages, including mild reaction conditions, simplified operations, reduced environmental impact, and easier product separation .

Alternative Synthetic Pathways

Based on the synthetic approaches for related compounds, 2-(Benzylthio)ethanol can likely be prepared through the reaction of benzyl chloride or benzyl bromide with 2-mercaptoethanol (thioglycol) in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of the desired product with the elimination of hydrohalic acid, which is neutralized by the base .

In organic synthesis laboratories, this compound is often prepared fresh for immediate use in subsequent reactions, particularly when it serves as an intermediate in the synthesis of more complex molecules.

ParameterSpecification
Purity≥98%
AppearanceClear to slight yellow liquid
IdentityConfirmed by spectroscopic methods
PackagingTypically in amber glass bottles
Storage RecommendationsStore in cool, dry place away from light

These specifications ensure the quality and reliability of the compound for various research and development applications .

Applications in Chemical Research

2-(Benzylthio)ethanol has found applications in several areas of chemical research and development, particularly in organic synthesis and pharmaceutical development.

Synthetic Intermediate

As a bifunctional molecule containing both hydroxy and thioether functionalities, 2-(Benzylthio)ethanol serves as a versatile intermediate in organic synthesis. The hydroxyl group can undergo reactions typical of alcohols (esterification, oxidation, etc.), while the thioether linkage provides opportunities for further functionalization, including oxidation to sulfoxides or sulfones .

The compound is particularly useful in the synthesis of more complex molecules with specific functional group arrangements, where the thioether linkage provides a stable connection between molecular fragments.

Pharmaceutical Applications

By analogy with structurally related compounds, 2-(Benzylthio)ethanol likely has applications in pharmaceutical research. Similar compounds have been employed in the development of bioactive molecules, particularly those where controlled lipophilicity and hydrogen-bonding capabilities are desired. The thioether linkage provides metabolic stability compared to some other functional groups, making it valuable in drug design contexts .

Comparative Studies with Related Compounds

Researchers often study 2-(Benzylthio)ethanol alongside structurally related compounds such as 2-(Benzyloxy)ethanol to understand structure-activity relationships and the impact of heteroatom substitution on molecular properties. The oxygen-sulfur exchange in these molecules results in different electronic properties, hydrogen bonding capabilities, and metabolic pathways, which can be exploited in the design of bioactive compounds .

Precaution TypeSpecific Measures
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
Engineering ControlsUse in well-ventilated area or fume hood
First AidP302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
P332+P313: If skin irritation occurs: Get medical advice/attention
StorageStore in tightly closed container in cool, well-ventilated area

These precautions align with standard laboratory safety practices for chemicals with similar hazard profiles .

Related Compounds and Structural Analogs

Understanding the relationship between 2-(Benzylthio)ethanol and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Oxygen Analogs

2-(Benzyloxy)ethanol is a direct oxygen analog of 2-(Benzylthio)ethanol, where the sulfur atom is replaced by oxygen. This compound has applications in pharmaceutical development, cosmetic formulations, chemical synthesis, polymer production, and research applications . The comparison between these two compounds illustrates the impact of oxygen versus sulfur on molecular properties, including polarity, hydrogen bonding capability, and chemical reactivity.

Other Hydroxyethyl Sulfides

2-Hydroxyethyl n-octyl sulfide (detoxol) belongs to the same chemical family as 2-(Benzylthio)ethanol but contains an n-octyl chain instead of a benzyl group. This compound is prepared through similar synthetic approaches and shares certain functional properties with 2-(Benzylthio)ethanol . The comparison between these compounds helps researchers understand the impact of aromatic versus aliphatic substituents on the properties and applications of hydroxyethyl sulfides.

Benzimidazole Derivatives

Some research involving 2-(benzylthio)-1H-benzo[d]imidazole and related compounds demonstrates the versatility of benzylthio groups in heterocyclic chemistry. These compounds, while more complex than 2-(Benzylthio)ethanol, share the benzylthio structural element and illustrate its utility in medicinal chemistry and materials science applications .

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